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Compound of Interest

Compound Name:
4-(5-Methyl-1,3,4-oxadiazol-2-

yl)benzaldehyde

Cat. No.: B071107 Get Quote

An In-Depth Technical Guide to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde: Properties,

Synthesis, and Applications

Abstract
This technical guide provides a comprehensive overview of 4-(5-Methyl-1,3,4-oxadiazol-2-
yl)benzaldehyde, a heterocyclic aromatic compound of significant interest in medicinal

chemistry and materials science. The document delineates its fundamental chemical and

physical properties, offers a detailed, step-by-step synthesis protocol with mechanistic insights,

and explores its reactivity and applications as a versatile building block in drug discovery.

Particular emphasis is placed on its role as a precursor to pharmacologically active agents,

underscored by the established biological activities of the 1,3,4-oxadiazole scaffold. This guide

is intended for researchers, chemists, and drug development professionals seeking to leverage

this compound in their scientific endeavors.

Introduction: The 1,3,4-Oxadiazole Scaffold in
Modern Chemistry
Heterocyclic compounds form the bedrock of medicinal chemistry, providing the structural

frameworks for a vast array of therapeutic agents.[1] Among these, the 1,3,4-oxadiazole ring, a

five-membered heterocycle containing one oxygen and two nitrogen atoms, is a privileged

scaffold.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a
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bioisosteric replacement for ester and amide groups have made it a focal point of intense

research. Derivatives of 1,3,4-oxadiazole exhibit a remarkable spectrum of biological activities,

including antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antiviral properties.[1]

[3][4]

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde emerges as a particularly valuable synthetic

intermediate. It strategically combines the stable, pharmacologically relevant oxadiazole core

with a reactive benzaldehyde functional group. This aldehyde moiety serves as a chemical

handle for extensive molecular elaboration, allowing for the construction of diverse compound

libraries via reactions such as Schiff base formation, Wittig reactions, and reductive amination.

This guide will explore the foundational properties and synthetic pathways that make this

molecule a cornerstone for innovation.

Core Properties of 4-(5-Methyl-1,3,4-oxadiazol-2-
yl)benzaldehyde
A thorough understanding of a compound's fundamental properties is critical for its effective

application in research and development.

Nomenclature and Chemical Identifiers
The compound is systematically identified by various chemical naming conventions and registry

numbers, ensuring unambiguous reference in scientific literature and databases.

Identifier Value Source

IUPAC Name
4-(5-methyl-1,3,4-oxadiazol-2-

yl)benzaldehyde
[5]

CAS Number 179056-82-7 [5][6]

Molecular Formula C₁₀H₈N₂O₂ [5]

Canonical SMILES
CC1=NN=C(C2=CC=C(C=O)C

=C2)O1
[5]

InChI Key
MPECIJQJPPLBGV-

UHFFFAOYSA-N
[5]
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Physicochemical and Computed Properties
These properties are essential for predicting the compound's behavior in various chemical and

biological systems, from reaction solvent selection to preliminary ADME (Absorption,

Distribution, Metabolism, and Excretion) profiling.

Property Value Source

Molecular Weight 188.186 g/mol [5]

Purity ≥98% (typical) [5]

LogP 0.815 [5]

Hydrogen Bond Acceptors 4 [5]

Fraction of sp³ Carbons (Fsp³) 0.1 [5]

Synthesis and Characterization
The synthesis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzaldehyde is a multi-step process that

hinges on the well-established formation of the 1,3,4-oxadiazole ring from an appropriate

acylhydrazide precursor. The most logical and common pathway begins with 4-formylbenzoic

acid.

Retrosynthetic Analysis & Workflow
The synthesis strategy involves the cyclization of a key intermediate, N'-acetyl-4-

formylbenzohydrazide. This intermediate is readily prepared from 4-formylbenzoic acid, which

itself can be synthesized from more common starting materials. The overall workflow is a

robust and scalable route to the target molecule.
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PART A: Precursor Synthesis

PART B: Oxadiazole Formation

4-Formylbenzoic Acid
(Key Precursor)

4-Formylbenzohydrazide

1. SOCl₂
2. Hydrazine Hydrate

N'-acetyl-4-formylbenzohydrazide

Acetic Anhydride

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde

Dehydrative Cyclization
(e.g., POCl₃)

Click to download full resolution via product page

Caption: Synthetic workflow for the target compound.

Experimental Protocol
The following protocol is a representative, multi-step procedure for laboratory-scale synthesis.

PART A: Synthesis of 4-Formylbenzohydrazide (Intermediate 1)

Rationale: The carboxylic acid of 4-formylbenzoic acid must be converted into a more

reactive species, typically an acid chloride, to facilitate reaction with hydrazine. 4-
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Formylbenzoic acid is a bifunctional compound with both an aldehyde and a carboxylic acid

group.

Activation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 4-

formylbenzoic acid (1.0 eq) in thionyl chloride (SOCl₂, 3-5 eq). Add a catalytic amount of

N,N-dimethylformamide (DMF, ~1 drop).

Reaction: Heat the mixture to reflux (approx. 75-80 °C) for 2-3 hours. The reaction progress

can be monitored by the cessation of gas (HCl, SO₂) evolution.

Work-up (1): After cooling to room temperature, remove the excess thionyl chloride under

reduced pressure. The resulting crude 4-formylbenzoyl chloride is typically used directly in

the next step without further purification.

Hydrazinolysis: Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g.,

dichloromethane or THF). Cool the solution in an ice bath (0 °C).

Addition: Slowly add a solution of hydrazine hydrate (2.0 eq) in the same solvent dropwise,

maintaining the temperature below 5 °C. Vigorous stirring is essential.

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

Work-up (2): Quench the reaction with water. The resulting precipitate, 4-

formylbenzohydrazide, is collected by vacuum filtration, washed with cold water, and dried.

PART B: Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde (Final Product)

Rationale: This step involves the formation and subsequent cyclization of an N,N'-

diacylhydrazine intermediate. Phosphorus oxychloride (POCl₃) is a common and highly

effective dehydrating agent for this transformation.[7]

Acetylation: Suspend the dried 4-formylbenzohydrazide (1.0 eq) in acetic anhydride (3-5 eq).

Reaction (1): Heat the mixture to reflux for 2-4 hours. This step forms the N'-acetyl

intermediate.
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Work-up (1): Cool the reaction mixture and pour it carefully onto crushed ice with stirring.

The precipitated solid is filtered, washed with water, and dried.

Cyclization: To the dried intermediate, add phosphorus oxychloride (POCl₃, 5-10 eq) in a

flask equipped with a reflux condenser.

Reaction (2): Heat the mixture to reflux (approx. 105-110 °C) for 6-12 hours.[7] The reaction

should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of

POCl₃.

Work-up (2): After cooling, carefully pour the reaction mixture onto crushed ice. The product

will precipitate. Neutralize the solution cautiously with a base (e.g., sodium bicarbonate or

sodium carbonate solution) until it is slightly alkaline.

Purification: Filter the crude solid product, wash thoroughly with water, and dry.

Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield the purified 4-
(5-methyl-1,3,4-oxadiazol-2-yl)benzaldehyde.

Structural Characterization
Confirmation of the final product's identity and purity is achieved through standard

spectroscopic methods.

¹H NMR: Expected signals include a singlet for the aldehyde proton (~10.0 ppm), aromatic

protons in the 7.8-8.2 ppm region (appearing as two doublets), and a sharp singlet for the

oxadiazole's methyl group (~2.6 ppm).

¹³C NMR: Key signals would include the aldehyde carbonyl (~192 ppm), the two distinct

carbons of the oxadiazole ring (~165 ppm and ~163 ppm), aromatic carbons, and the methyl

carbon (~11 ppm).

IR Spectroscopy: Characteristic absorption bands would be observed for the aldehyde C=O

stretch (~1700 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹), and C-O-C stretching of the

oxadiazole ring (~1020-1070 cm⁻¹).[8]

Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular

weight (m/z = 188.06) would confirm the elemental composition.
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Chemical Reactivity and Applications in Drug
Discovery
The synthetic utility of 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzaldehyde stems from the

predictable reactivity of its aldehyde group, while the oxadiazole ring provides a stable, drug-

like core.

Reactivity Profile
The aldehyde functional group is the primary site of reactivity, enabling a wide range of

chemical transformations to build molecular complexity. Key reactions include:

Schiff Base Formation: Condensation with primary amines to form imines, which are valuable

intermediates and pharmacophores in their own right.

Reductive Amination: A two-step or one-pot reaction involving imine formation followed by

reduction to yield secondary amines.

Wittig Reaction: Reaction with phosphorus ylides to form alkenes, allowing for carbon-carbon

bond formation.

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a

primary alcohol, providing access to different classes of derivatives.
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Chemical Transformations

Derivative Classes & Applications

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde

Reductive Amination
(+ R-NH₂)

Yields

Schiff Base Formation
(+ R-NH₂)

Yields

Oxidation
([O])

Yields

Secondary Amines
(e.g., Enzyme Inhibitors)

Imines / Hydrazones
(Antimicrobial / Anticancer Agents)

Benzoic Acid Derivatives
(Further Coupling)

Click to download full resolution via product page

Caption: Derivatization pathways from the core molecule.

Applications in Medicinal Chemistry
The true value of this compound is realized in its application as a scaffold for potent bioactive

molecules.

Carbonic Anhydrase Inhibitors: Research has demonstrated that a closely related analog, 4-

(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, is a selective inhibitor of carbonic

anhydrase II.[7][9][10] This enzyme is a key target for treating glaucoma.[7][10] The

benzaldehyde described herein serves as a direct precursor for synthesizing such

sulfonamides and exploring structure-activity relationships in this class of inhibitors.

Anticonvulsant Agents: The combination of an oxadiazole ring with other heterocyclic

systems, such as benzothiazole, has been shown to produce compounds with significant

anticonvulsant potential.[4] 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde is an ideal

starting point for synthesizing such fused systems.
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Antimicrobial and Anticancer Agents: The 1,3,4-oxadiazole nucleus is a common feature in

compounds designed to have antimicrobial and anticancer activity.[1] The aldehyde group

allows for the facile introduction of various lipophilic or polar side chains via imine or

hydrazone linkages, enabling the fine-tuning of activity against specific bacterial strains or

cancer cell lines.[8][11]

Conclusion
4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde is more than just a chemical compound; it is

a versatile platform for chemical innovation. Its structure marries the desirable pharmacological

properties and metabolic stability of the 1,3,4-oxadiazole ring with the synthetic flexibility of a

benzaldehyde. The straightforward and scalable synthesis makes it an accessible building

block for academic and industrial researchers. As the demand for novel therapeutics with

improved efficacy and safety profiles continues to grow, the strategic application of well-

designed intermediates like this one will remain paramount in the field of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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